N1,N4-Dihydroxyterephthalimidamide
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Overview
Description
N1,N4-Dihydroxyterephthalimidamide is an organic compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . It is a derivative of terephthalamide and is characterized by the presence of hydroxyl groups attached to the nitrogen atoms in the amide functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-Dihydroxyterephthalimidamide typically involves the reaction of terephthalic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydroxylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions: N1,N4-Dihydroxyterephthalimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N1,N4-Dihydroxyterephthalimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N1,N4-Dihydroxyterephthalimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
N1,N4-Dihydroxyterephthalimidamide is unique due to its specific functional groups and chemical properties. Similar compounds include:
Terephthalamide: Lacks the hydroxyl groups present in this compound.
N1,N4-Dihydroxyphthalimide: Similar structure but with different substitution patterns on the aromatic ring.
N1,N4-Dihydroxyisophthalimidamide: Similar functional groups but with a different arrangement of the amide groups on the aromatic ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-1-2-6(4-3-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNTBQZUUOOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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